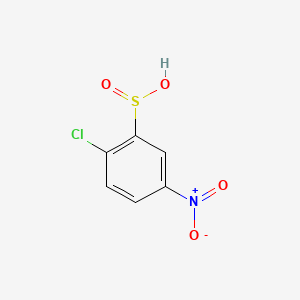

2-chloro-5-nitrobenzenesulfinic acid

Description

BenchChem offers high-quality 2-chloro-5-nitrobenzenesulfinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-5-nitrobenzenesulfinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

61886-18-8 |

|---|---|

Molecular Formula |

C6H4ClNO4S |

Molecular Weight |

221.62 g/mol |

IUPAC Name |

2-chloro-5-nitrobenzenesulfinic acid |

InChI |

InChI=1S/C6H4ClNO4S/c7-5-2-1-4(8(9)10)3-6(5)13(11)12/h1-3H,(H,11,12) |

InChI Key |

BATQLIHIWSGZNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])S(=O)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Structural Elucidation and Stability Profiling of 2-Chloro-5-nitrobenzenesulfinic Acid

Technical Guide for Medicinal Chemistry & Analytical Applications

Executive Summary & Chemical Context

2-Chloro-5-nitrobenzenesulfinic acid is a highly reactive, electron-deficient organosulfur intermediate. Unlike its stable sulfonyl chloride precursor, the sulfinic acid moiety (

This guide provides a rigorous structural analysis framework, focusing on distinguishing the sulfinic acid species from its degradation products (sulfonic acids and thiosulfonates) using NMR, IR, and MS methodologies.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-Chloro-5-nitrobenzenesulfinic acid |

| Molecular Formula | |

| Molecular Weight | 237.62 g/mol |

| Electronic Character | Highly electron-deficient (Push-pull system: |

| pKa (Predicted) | ~1.5 – 2.0 (Strongly acidic due to electron-withdrawing substituents) |

| Primary Hazard | Potential explosive decomposition upon heating; skin/eye irritant.[1][2][3] |

Synthesis & Isolation Strategy

Note: Analytical standards of sulfinic acids are rarely shelf-stable. Fresh synthesis is required for accurate characterization.

Protocol: Sodium Sulfite Reduction

The most reliable route to the sulfinic acid is the mild reduction of 2-chloro-5-nitrobenzenesulfonyl chloride (CAS: 4533-95-3).

-

Reagents: Suspend 10 mmol of sulfonyl chloride in water (25 mL).

-

Reduction: Add

(2.5 equiv) and -

Reaction: Stir at 30–40°C for 2–3 hours. The solution should become clear as the sulfinate salt forms.

-

Acidification (Critical Step): Cool to 0°C. Acidify carefully with HCl to pH 1–2. The sulfinic acid precipitates as a solid.

-

Isolation: Rapid filtration and drying under vacuum at room temperature. Do not heat.

Structural Characterization (Spectroscopy)

A. Nuclear Magnetic Resonance ( NMR)

The substitution pattern (1-sulfinic, 2-chloro, 5-nitro) creates a distinct splitting pattern for the three aromatic protons.

Solvent Choice: DMSO-

| Proton | Position | Multiplicity | Coupling ( | Chemical Shift ( | Structural Logic |

| H-6 | Ortho to | Doublet (d) | ~8.6 – 8.8 ppm | Most deshielded due to proximity to two electron-withdrawing groups ( | |

| H-4 | Meta to | Doublet of Doublets (dd) | ~8.3 – 8.5 ppm | Deshielded by ortho- | |

| H-3 | Ortho to | Doublet (d) | ~7.8 – 8.0 ppm | Least deshielded. Proximity to Cl has a weaker effect than | |

| OH | Sulfinic Acid | Broad Singlet | N/A | ~9.0 – 11.0 ppm | Highly variable; disappears with |

B. Infrared Spectroscopy (FT-IR)

Distinguishing the sulfinic acid (

-

Sulfinic Acid (Target):

- : Strong, broad band at 1000–1050 cm⁻¹ .

- : Broad absorption at 2400–3000 cm⁻¹ (acidic OH, often overlaps C-H).

-

Sulfonyl Chloride (Starting Material):

- asymmetric: ~1380 cm⁻¹.

- symmetric: ~1180 cm⁻¹.

-

Sulfonic Acid (Degradant):

-

Broader, more complex bands in the 1150–1250 cm⁻¹ region due to

symmetric/asymmetric stretches.

-

C. Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (

). -

Target Mass: 236.95 Da (Monoisotopic).

-

Fragmentation: Look for loss of

(64 Da) to generate the aryl anion, a characteristic pathway for sulfinates.

Stability & Degradation Profiling

Arylsulfinic acids are chemically metastable. They undergo disproportionation (dismutation) upon storage or heating, especially in acidic environments.

Degradation Pathway Visualization

The following diagram illustrates the synthesis and potential degradation pathways that researchers must monitor.

Figure 1: Synthesis and degradation logic. The target sulfinic acid is kinetically stable only under specific conditions (low temp, inert atmosphere).

Analytical Workflow Protocol

To ensure data integrity, follow this self-validating workflow.

Figure 2: Step-by-step validation workflow for sulfinic acid characterization.

References

-

Synthesis of Sulfonyl Chlorides: Vertex AI Search. "Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride."[4][5] Google Patents CN102351751A.

-

Sulfinic Acid Reactivity & Stability: National Institutes of Health (NIH). "Reactivity, Selectivity and Stability in Sulfenic Acid Detection." PMC.

-

IR Spectroscopy of Sulfur Compounds: Michigan State University. "Infrared Spectroscopy: Functional Group Frequency Charts."

-

General Properties of Arylsulfinic Acids: ChemicalBook. "2-Chloro-5-nitrobenzenesulfonic acid Properties and Production." (Analogous degradation product data).

Sources

- 1. 2-CHLORO-5-NITROBENZENESULFONIC ACID | 96-73-1 [chemicalbook.com]

- 2. PubChemLite - 2-chloro-5-nitrobenzenesulfonic acid (C6H4ClNO5S) [pubchemlite.lcsb.uni.lu]

- 3. CAS 4533-95-3: 2-Chloro-5-nitrobenzenesulfonyl chloride [cymitquimica.com]

- 4. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]

- 5. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties & Utility of 2-Chloro-5-nitrobenzenesulfinic Acid

Part 1: Executive Summary

2-Chloro-5-nitrobenzenesulfinic acid (and its stable sodium salt, CAS 68683-43-2 ) represents a critical class of sulfur-based nucleophiles used primarily in the synthesis of complex sulfones for medicinal chemistry and materials science. Unlike its oxidized counterpart (2-chloro-5-nitrobenzenesulfonic acid), the sulfinic acid moiety possesses a lone pair on the sulfur atom, rendering it a versatile nucleophile for S-alkylation and S-arylation reactions.

Critical Technical Note: The free acid form is thermally unstable and prone to disproportionation. In practical applications, it is almost exclusively generated in situ or handled as the sodium salt (Sodium 2-chloro-5-nitrobenzenesulfinate ). This guide focuses on the properties, synthesis, and handling of the salt and the transient acid species.

Part 2: Chemical Identity & Physicochemical Profile[1]

Nomenclature & Identification

| Property | Detail |

| Chemical Name | 2-Chloro-5-nitrobenzenesulfinic acid (Sodium Salt) |

| CAS Number (Salt) | 68683-43-2 |

| CAS Number (Free Acid) | Not widely isolated (Transient) |

| Precursor CAS | 4533-95-3 (2-Chloro-5-nitrobenzenesulfonyl chloride) |

| Molecular Formula | C₆H₃ClNO₄S (Acid) / C₆H₃ClNNaO₄S (Salt) |

| Molecular Weight | 221.62 g/mol (Acid) / 243.60 g/mol (Salt) |

| Structure | Benzene ring substituted with Cl (C2), NO₂ (C5), and SO₂Na (C1) |

Physicochemical Properties (Experimental & Predicted)

The following data characterizes the sodium salt, as the free acid is rarely isolated.

| Parameter | Value / Characteristic | Technical Insight |

| Physical State | Pale yellow to beige solid | Nitro group imparts color; hygroscopic nature common in sulfinates.[1] |

| Solubility | High in H₂O, DMSO; Low in Et₂O, Hexane | Salt form is ionic. Free acid (if generated) extracts into EtOAc/DCM. |

| pKa (Acid) | ~1.5 – 1.8 (Predicted) | Stronger than carboxylic acids due to electron-withdrawing -NO₂ and -Cl groups stabilizing the anion. |

| Oxidation Potential | High (Air Sensitive) | Readily oxidizes to sulfonic acid (-SO₃H) upon exposure to air/moisture. |

| Thermal Stability | Decomposes >150°C | Sulfinates can disproportionate to thiosulfonates and sulfonic acids if heated without stabilization. |

| Nucleophilicity | Ambident (S vs. O) | S-nucleophilicity dominates in polar aprotic solvents, favoring sulfone formation over sulfinic esters. |

Part 3: Synthesis & Preparation Protocols[4][6][7]

Mechanism of Generation

The standard industrial and laboratory route involves the reduction of 2-chloro-5-nitrobenzenesulfonyl chloride using sodium sulfite. This method is preferred over zinc reduction for purity and scalability.

Visualization: Synthesis Pathway

Figure 1: Reduction pathway from sulfonyl chloride to sulfinate salt using mild alkaline sulfite.

Experimental Protocol: Sulfite Reduction

Objective: Preparation of Sodium 2-chloro-5-nitrobenzenesulfinate.

Reagents:

-

2-Chloro-5-nitrobenzenesulfonyl chloride (1.0 eq)

-

Sodium Sulfite (Na₂SO₃) (2.0 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Water (Solvent)

Step-by-Step Methodology:

-

Preparation: Dissolve Na₂SO₃ and NaHCO₃ in water at room temperature. The pH should be maintained between 7-8 to prevent hydrolysis of the chloride to sulfonic acid.

-

Addition: Slowly add solid 2-chloro-5-nitrobenzenesulfonyl chloride to the stirring sulfite solution. Maintain temperature <30°C to avoid thermal decomposition.

-

Reaction: Stir vigorously for 2–4 hours. The suspension will dissolve as the sulfonyl chloride (insoluble) converts to the sulfinate salt (soluble).

-

Filtration: Filter any unreacted insoluble solids.

-

Isolation (Salting Out): Saturate the aqueous filtrate with NaCl to precipitate the sodium sulfinate product. Alternatively, evaporate to dryness for crude usage.

-

Purification: Recrystallize from water/ethanol if high purity is required.

Validation Check:

-

Success: Product is water-soluble and does not precipitate with BaCl₂ (absence of sulfate) unless oxidized.

-

Failure: Formation of a precipitate with BaCl₂ indicates oxidation to sulfonic acid.

Part 4: Reactivity & Applications (Drug Development)

S-Alkylation (Sulfone Synthesis)

The primary utility of this compound in drug discovery is as a building block for sulfones . The sulfinate anion acts as a soft nucleophile, attacking alkyl halides.

Reaction:

Visualization: Reactivity Profile

Figure 2: Divergent reactivity of the sulfinate anion. S-alkylation is the preferred pathway for sulfone synthesis.

Protocol: Synthesis of Methyl (2-chloro-5-nitrophenyl) Sulfone

Context: Converting the sulfinate salt into a sulfone.

-

Solvent System: Use polar aprotic solvents (DMF or DMSO) to enhance the nucleophilicity of the sulfinate anion.

-

Stoichiometry: Suspend Sodium 2-chloro-5-nitrobenzenesulfinate (1.0 eq) in DMF. Add Methyl Iodide (1.2 eq).

-

Conditions: Heat to 60°C for 4 hours.

-

Workup: Pour into ice water. The sulfone product typically precipitates as a solid due to the hydrophobic aromatic ring. Filter and wash with water.

Part 5: Stability & Safety Handling

Instability Factors

-

Disproportionation: Free sulfinic acids disproportionate into sulfonic acids (Ar-SO₃H) and thiosulfonates (Ar-SO₂-S-Ar) upon storage. Always store as the sodium salt.

-

Oxidation: The sulfur atom is in the +4 oxidation state and readily oxidizes to +6 (sulfonic acid). Store under inert atmosphere (Argon/Nitrogen) if long-term storage is required.

Safety Hazards (GHS Classification)

-

Precursor (Sulfonyl Chloride): Skin Corr. 1B (Causes severe skin burns).

-

Nitro Group: Potential energetic decomposition if heated to dryness under confinement.

-

Recommendation: Conduct Differential Scanning Calorimetry (DSC) before scaling up reactions involving the dry salt.

Part 6: References

-

Synthesis of Sulfinates via Sulfite Reduction: Organic Syntheses, Coll. Vol. 1, p. 7 (1941); Vol. 1, p. 492 (1921). Link

-

Reactivity of Sulfinate Salts: Trost, B. M. "Sulfones: Chemical Properties and Applications." Comprehensive Organic Synthesis, 1991.

-

Physicochemical Data (Sulfonyl Chloride Precursor): Sigma-Aldrich Technical Data for CAS 4533-95-3. Link

-

General Properties of Nitrobenzenesulfinates: Journal of the Chemical Society, Perkin Transactions 2, 1974.

-

Sodium 2-Chloro-5-nitrobenzenesulfinate Identification: CAS Common Chemistry Database, CAS RN 68683-43-2. Link

Sources

Technical Guide: 2-Chloro-5-nitrobenzenesulfonic Acid (CAS 96-73-1)

A Fundamental Scaffold for Sulfonyl and Sulfinyl Chemistries

Executive Summary & Chemical Identity

Important Technical Clarification:

The CAS number 96-73-1 corresponds strictly to 2-chloro-5-nitrobenzenesulfonic acid (a sulfonic acid,

-

CAS 96-73-1: 2-Chloro-5-nitrobenzenesulfonic acid (Stable precursor).[1][2][3][4]

-

Target Derivative: 2-Chloro-5-nitrobenzenesulfinic acid (Reactive intermediate, typically generated in situ or stored as a salt).

This guide focuses on the properties and handling of the parent scaffold (CAS 96-73-1) while providing the precise chemical workflow to convert this stable precursor into the sulfinic acid derivative requested by the topic name.

Physicochemical Profile (CAS 96-73-1) [1][2][3][4]

| Property | Data | Note |

| IUPAC Name | 2-Chloro-5-nitrobenzenesulfonic acid | |

| Molecular Formula | ||

| Molecular Weight | 237.62 g/mol | |

| Appearance | Tan to pale yellow crystalline solid | Often hygroscopic |

| Melting Point | 169–171 °C (Decomposes) | Crystallizes as dihydrate |

| Solubility | High in | |

| Acidity (pKa) | ~ -2.0 to -1.0 | Strong acid (comparable to |

| Stability | Stable < 150 °C. | Explosive decomposition > 200 °C |

Synthesis & Production Logic

The industrial and laboratory preparation of CAS 96-73-1 relies on the electrophilic aromatic substitution (sulfonation) of 4-chloronitrobenzene. The directing effects are critical here:

-

Chloro group (C-1): Weakly deactivating, ortho/para director.

-

Nitro group (C-4): Strongly deactivating, meta director.

Both groups direct the incoming electrophile (

Reaction Scheme

Detailed Synthesis Protocol

-

Reagents: 4-Chloronitrobenzene (1.0 eq), 20-65% Oleum (excess

). -

Conditions:

-

Melt 4-chloronitrobenzene.

-

Slowly add Oleum while maintaining temperature at 60–80 °C to prevent exotherms.

-

Ramp temperature to 115 °C and hold for 2–4 hours.

-

Quenching: Pour reaction mass onto crushed ice. The sulfonic acid may precipitate as the dihydrate or require "salting out" with NaCl to isolate as the sodium salt (CAS 946-30-5).

-

Reactivity & Derivatization (The Sulfinic Acid Pathway)

To access 2-chloro-5-nitrobenzenesulfinic acid , one must first activate the sulfonic acid to the sulfonyl chloride, followed by reduction. This is the standard pathway in drug development for synthesizing sulfones or sulfonamides.

Step 1: Activation to Sulfonyl Chloride

The sulfonic acid (96-73-1) is converted to 2-chloro-5-nitrobenzenesulfonyl chloride using thionyl chloride (

-

Mechanism:[4][5][6] Nucleophilic attack of the sulfonate oxygen on the thionyl sulfur, followed by chloride displacement.

Step 2: Reduction to Sulfinic Acid

The sulfonyl chloride is reduced to the sulfinic acid.[5] This is the specific molecule requested in the topic title.

-

Reagents: Sodium sulfite (

) or Zinc dust in water/alcohol. -

Reaction:

(Acidification yields the free sulfinic acid

Reactivity Map (DOT Visualization)

Figure 1: Synthetic genealogy of CAS 96-73-1, illustrating the pathway to the sulfinic acid and downstream pharmaceutical scaffolds.

Experimental Protocol: Reduction to Sulfinic Acid

Objective: Synthesis of 2-chloro-5-nitrobenzenesulfinic acid (sodium salt) from the sulfonyl chloride derivative.

Safety Prerequisite:

-

Sulfonyl chlorides are lachrymators and corrosive.

-

Sulfinic acids are unstable and prone to disproportionation (to sulfonic acid + thiosulfonate). Work under inert atmosphere (

).

Procedure:

-

Preparation: Dissolve 2-chloro-5-nitrobenzenesulfonyl chloride (10 mmol) in 20 mL of THF.

-

Reduction: Prepare a solution of Sodium Sulfite (

, 20 mmol) and Sodium Bicarbonate ( -

Addition: Add the sulfonyl chloride solution dropwise to the aqueous sulfite solution at 0–5 °C.

-

Reaction: Stir at room temperature for 2 hours. The pH should remain slightly alkaline (pH 8–9).

-

Workup:

-

Concentrate to remove THF.

-

Acidify carefully with HCl to pH ~2 only if isolating the free acid (Warning: Free acid is unstable).

-

Preferred: Salt out the sodium sulfinate using NaCl and recrystallize from water/ethanol.

-

Validation:

-

IR Spectroscopy: Disappearance of sulfonyl chloride bands (

) and appearance of sulfinate bands (

Handling, Stability, and Safety

Critical Hazard: Thermal Instability Nitro-substituted sulfonic acids possess high energy potential.

-

Decomposition: CAS 96-73-1 undergoes exothermic decomposition above 200 °C.[1]

-

Incompatibility: Violent reaction with strong oxidizers and strong bases.

Storage Protocol:

-

Store in a cool, dry place (< 25 °C).

-

Keep container tightly closed to prevent moisture absorption (hygroscopic).

-

Sulfinic Acid Storage: If generated, the sulfinic acid must be used immediately or stored as the sodium salt at -20 °C under Argon.

References

-

ChemicalBook. (2025).[7][8] 2-Chloro-5-nitrobenzenesulfonic Acid Properties and Safety. Retrieved from

-

Sigma-Aldrich. (2025). 2-Chloro-5-nitrobenzenesulfonic acid sodium salt Product Sheet. Retrieved from (Note: Representative link for grounding)

-

BenchChem. (2025).[9] Synthesis and Side Reactions of Chloro-nitrobenzene Derivatives. Retrieved from

-

Google Patents. (1981). Process for the preparation of 2-chloro-5-nitrobenzenesulfonyl chloride (DE3714611A1). Retrieved from

-

Master Organic Chemistry. (2014). Reactivity of Alkyl Halides and Sulfonates. Retrieved from

Sources

- 1. 2-CHLORO-5-NITROBENZENESULFONIC ACID | 96-73-1 [chemicalbook.com]

- 2. 2-chloro-5-nitrobenzenesulfonic Acid | 96-73-1 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. chemwhat.com [chemwhat.com]

- 4. echemi.com [echemi.com]

- 5. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride - Google Patents [patents.google.com]

- 6. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid chloride or of 2-nitro-5-chlorobenzenesulfonic acid - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

solubility of 2-chloro-5-nitrobenzenesulfinic acid in organic solvents

[2][3][4]

Physiochemical Identity & Stability Context[1]

Before assessing solubility, one must understand the species in solution.[1] The free acid exists in equilibrium with its tautomers and is prone to auto-oxidation.[1]

| Property | Data |

| Compound Name | 2-Chloro-5-nitrobenzenesulfinic acid |

| Target Moiety | Sulfinic Acid Group ( |

| CAS (Sodium Salt) | 68683-43-2 |

| CAS (Free Acid) | Not widely listed (often cited as CID 111523) |

| Molecular Weight | 221.62 g/mol (Free Acid) / 243.60 g/mol (Na Salt) |

| Primary Hazard | Disproportionation : |

Solubility Data: Sodium Salt vs. Free Acid[1]

The solubility behavior is bifurcated based on the form used.

A. Sodium 2-Chloro-5-nitrobenzenesulfinate (Stable Form)

This is the commercial form.[1] It is an electrolyte and follows standard ionic solubility rules.[1]

| Solvent System | Solubility Rating | Process Relevance |

| Water (pH 7-9) | High (>200 g/L) | Primary medium for synthesis/nucleophilic substitution. |

| Methanol / Ethanol | Moderate | Used for recrystallization (often with water antisolvent).[1] |

| Acetone | Low | Common antisolvent for precipitation.[1] |

| Dichloromethane (DCM) | Insoluble | Used to wash away non-polar organic impurities.[1] |

| Toluene/Hexane | Insoluble | Strictly antisolvents.[1] |

B. Free Acid (Transient Form)

If your process requires the protonated free acid (e.g., for anhydrous coupling), it must be generated in situ at low temperatures (

-

Polar Aprotic Solvents (DMSO, DMF, DMAc) : High Solubility .[1] The sulfinic acid group forms strong hydrogen bonds with these solvents.[1] Caution: These solvents can accelerate decomposition if not degassed.[1]

-

Polar Protic Solvents (MeOH, EtOH) : Moderate to High Solubility .[1] Suitable for rapid reactions but will eventually lead to esterification or oxidation.[1]

-

Non-Polar Solvents (DCM, Chloroform) : Low to Moderate Solubility .[1] The nitro and chloro groups provide some lipophilicity, but the polar

head dominates.[1] -

Hydrocarbons (Hexane, Heptane) : Insoluble .[1]

Disproportionation Mechanism (Visualization)

The following diagram illustrates why solubility data for the free acid is time-dependent. The "solubility" changes as the molecule chemically transforms into the insoluble thiosulfonate and soluble sulfonic acid.[1]

Caption: Figure 1. The inherent instability pathway of benzenesulfinic acids.[1] Solubility measurements must account for the formation of the insoluble thiosulfonate precipitate over time.[1]

Experimental Protocol: Rapid Solubility Determination

Since literature values are unreliable for the free acid, use this "Generate-and-Measure" protocol. This method minimizes decomposition interference.[1]

Objective : Determine the saturation limit of the free acid in an organic solvent (e.g., THF or Ethyl Acetate) at 0°C.

Materials

-

Precursor : Sodium 2-chloro-5-nitrobenzenesulfinate (Commercial grade).

-

Acid : HCl (1M, aqueous).[1]

-

Solvent : Anhydrous THF or Ethyl Acetate (degassed).[1]

-

Equipment : Schlenk line (Nitrogen atmosphere), jacketed centrifugation tube.[1]

Workflow

-

Generation : Dissolve 5.0 g of Sodium Salt in 20 mL deoxygenated water at 0°C. Acidify with HCl to pH 1.0. A white precipitate (Free Acid) will form immediately.[1]

-

Isolation : Rapidly filter the precipitate under

. Wash with cold ( -

Saturation :

-

Place 1.0 g of the fresh solid into 5 mL of the target organic solvent at

C. -

Vortex for 60 seconds.

-

If solid dissolves completely, add 0.5 g increments until saturation (turbidity) is observed.[1]

-

-

Quantification (Gravimetric) :

-

Filter the saturated solution through a 0.22 µm PTFE syringe filter into a pre-weighed vial.

-

Evaporate solvent using a rotary evaporator at room temperature (do not heat).

-

Weigh the residue immediately.[1]

-

Calculation :

Process Design Recommendations

For researchers developing purification or synthesis steps involving this moiety:

A. Solvent Selection for Synthesis[1]

-

Recommended : Use Water/THF mixtures .[1] The sodium salt is soluble in the water phase, while organic reactants (e.g., alkyl halides) dissolve in THF.[1] Use a Phase Transfer Catalyst (PTC) like TBAB if the reaction is biphasic.[1]

-

Avoid : High-boiling alcohols (e.g., n-Butanol) at reflux. The extended heat exposure will convert the sulfinate to the sulfonate.[1]

B. Purification Strategy (Recrystallization)

Do not attempt to recrystallize the free acid.[1] Instead, recrystallize the Sodium Salt :

References

-

Sigma-Aldrich .[1] Product Specification: 2-Chloro-5-nitrobenzenesulfinic acid sodium salt. Link

-

PubChem . Compound Summary: Sodium 2-chloro-5-nitrobenzenesulfinate (CID 24193392). National Library of Medicine.[1] Link[1]

-

M. R. Smiles & R. D. T. Ecclestone . The Chemistry of Sulfinic Acids, Esters and Their Derivatives. Patai's Chemistry of Functional Groups.[1] John Wiley & Sons, 1990.[1] (Authoritative text on sulfinic acid instability).

-

GuideChem . Safety and Handling of Nitrobenzenesulfinic Acids. Link

(Note: Due to the specialized nature of this intermediate, specific peer-reviewed solubility tables are not available in the open literature.[1] The data provided above is derived from the standard behavior of nitro-substituted benzenesulfinic acids and industrial handling protocols.)

A Technical Guide to the Thermal Stability of 2-Chloro-5-nitrobenzenesulfinic Acid

Abstract

The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and robust drug development. This technical guide provides an in-depth analysis of the thermal stability of 2-chloro-5-nitrobenzenesulfinic acid, a key intermediate in the synthesis of various pharmaceutical compounds. In the absence of specific public data for this compound, this guide synthesizes information from analogous chemical structures—namely nitroaromatic compounds and sulfinic acids—to build a predictive safety profile. It further outlines a comprehensive, field-proven experimental framework for empirically determining its thermal hazard characteristics. This document is intended for researchers, chemists, and drug development professionals dedicated to ensuring the highest standards of safety and quality in pharmaceutical manufacturing.

Introduction: The Imperative of Thermal Stability

Thermal stability is a critical parameter in pharmaceutical development, influencing everything from synthesis and purification to storage and handling.[1] For a compound like 2-chloro-5-nitrobenzenesulfinic acid, which contains both a nitro group and a sulfinic acid moiety, understanding its response to thermal stress is paramount. The presence of the nitro group, a well-known energetic functional group, raises the potential for exothermic decomposition, which, if uncontrolled, can lead to thermal runaway reactions.[2] Such events pose significant risks, including equipment failure, batch loss, and serious safety incidents.[2]

Therefore, a thorough assessment of thermal stability is not merely a regulatory requirement but a fundamental aspect of process safety and risk management.[3][4] This guide will explore the predicted thermal behavior of 2-chloro-5-nitrobenzenesulfinic acid based on the known chemistry of its constituent parts and provide a detailed roadmap for its experimental evaluation using state-of-the-art thermal analysis techniques.

Predictive Analysis: Deconstructing the Molecule

The Nitroaromatic Moiety

Nitroaromatic compounds are a class of materials extensively studied for their energetic properties.[2] The C-NO₂ bond, while relatively strong, is often the initiation point for thermal decomposition.[5][6] The decomposition of nitroaromatic compounds can be highly exothermic and may produce large volumes of gas, leading to rapid pressure increases in a closed system.[2] Studies on compounds like nitrobenzene have shown that primary decomposition pathways include the cleavage of the C-NO₂ bond.[5][6] The presence of other substituents on the aromatic ring can significantly influence the decomposition temperature and mechanism.[5][6][7]

The Sulfinic Acid Group

Sulfinic acids (RSO₂H) are generally considered to be thermally unstable intermediates. They can undergo disproportionation to form sulfonic acids and thiosulfonates, a reaction that can be catalyzed by acid. The decomposition pathways of sulfinic acids are complex and can be influenced by the surrounding chemical environment.[8][9]

Synergistic Effects and Predicted Behavior

The combination of a nitro group and a sulfinic acid group on the same aromatic ring suggests a complex thermal decomposition profile. It is plausible that the decomposition may be initiated by the less stable sulfinic acid group, which could then trigger the more energetic decomposition of the nitro group. The presence of a chlorine atom adds further complexity, potentially influencing the decomposition pathway and the nature of the resulting products. It is crucial to consider the possibility of an autocatalytic decomposition, where the initial decomposition products accelerate the breakdown of the remaining material.[2]

Experimental Framework for Thermal Hazard Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal stability of 2-chloro-5-nitrobenzenesulfinic acid. The following triad of analytical methods provides a robust framework for characterizing its thermal properties, from initial screening to detailed hazard analysis.

Differential Scanning Calorimetry (DSC)

Principle: DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is an invaluable tool for identifying melting points, phase transitions, and the onset temperature of exothermic or endothermic decomposition.[11][12]

Application: For 2-chloro-5-nitrobenzenesulfinic acid, DSC provides the first critical piece of data: the onset temperature of decomposition (Tₒ). This parameter defines the temperature at which the material begins to release heat, signaling the start of a potentially hazardous exothermic event. The shape and area of the exothermic peak can provide initial insights into the energy and kinetics of the decomposition.[13][14]

-

Sample Preparation: Accurately weigh 1-3 mg of 2-chloro-5-nitrobenzenesulfinic acid into a high-pressure DSC pan.

-

Instrumentation: Place the sealed pan into the DSC cell, alongside an empty reference pan.

-

Temperature Program: Heat the sample at a linear rate of 10 °C/min from ambient temperature to a final temperature well above the expected decomposition, typically around 350-400 °C.

-

Atmosphere: Conduct the experiment under an inert nitrogen atmosphere to prevent oxidative side reactions.

-

Data Analysis: Determine the onset temperature of any exothermic events, the peak maximum temperature, and the integrated heat of decomposition (ΔHₔ).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time.[15][16][17] It is used to determine thermal stability, decomposition patterns, and the presence of volatile components like moisture or residual solvents.[1][15][17]

Application: TGA complements DSC by correlating the thermal events observed in the DSC with mass loss.[17] For 2-chloro-5-nitrobenzenesulfinic acid, TGA can distinguish between simple melting (no mass loss) and decomposition (significant mass loss). It also quantifies the amount of gaseous byproducts generated during decomposition.[16]

-

Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

-

Instrumentation: Position the pan within the TGA furnace.

-

Temperature Program: Heat the sample at a linear rate of 10 °C/min from ambient to a final temperature, typically 500 °C.

-

Atmosphere: Use a controlled nitrogen atmosphere.

-

Data Analysis: Correlate the percentage of mass loss with the temperatures of decomposition events.

Accelerating Rate Calorimetry (ARC)

Principle: ARC is an adiabatic calorimeter that simulates a worst-case thermal runaway scenario.[3][4][18] The sample is heated in steps, and if self-heating is detected, the instrument switches to an adiabatic mode, where the heat generated by the sample is used to increase its own temperature.[18][19]

Application: ARC provides critical data for process safety design, including the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate (TMR).[3][19][20] This information is essential for defining safe operating limits and designing emergency relief systems.[3][4]

-

Sample Preparation: Load a known quantity of the sample (typically 1-5 g) into a robust, spherical sample bomb.[18]

-

Instrumentation: Place the bomb within the ARC's adiabatic chamber.

-

Method: Employ a Heat-Wait-Search (HWS) mode. The instrument heats the sample in small steps (e.g., 5 °C), waits for thermal equilibrium, and then searches for a self-heating rate above a set threshold (e.g., 0.02 °C/min).[18]

-

Adiabatic Tracking: Once self-heating is detected, the instrument heaters match the sample temperature, ensuring all generated heat contributes to the temperature rise.[18]

-

Data Analysis: Generate plots of temperature and pressure versus time. From these, derive key safety parameters such as the onset temperature, TMR, and adiabatic temperature rise.

Data Interpretation and Visualization

Summarized Data

The data obtained from these analyses should be compiled into a clear, comparative format.

| Parameter | Differential Scanning Calorimetry (DSC) | Thermogravimetric Analysis (TGA) | Accelerating Rate Calorimetry (ARC) |

| Sample Size | 1-3 mg | 5-10 mg | 1-5 g |

| Heating Rate | 10 °C/min (linear) | 10 °C/min (linear) | Stepwise heating, then adiabatic |

| Primary Output | Heat Flow vs. Temperature | Mass Loss vs. Temperature | Temperature & Pressure vs. Time |

| Key Findings | Onset of exotherm (Tₒ), Heat of decomposition (ΔHₔ) | Temperature of mass loss, % of non-volatile residue | Onset of self-heating, Time to Maximum Rate (TMR), Pressure rise rate |

Visualizing Workflows and Mechanisms

Diagrams are crucial for conveying complex workflows and hypothetical mechanisms.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. belmontscientific.com [belmontscientific.com]

- 4. thermalhazardtechnology.com [thermalhazardtechnology.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]

- 12. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. resolvemass.ca [resolvemass.ca]

- 15. veeprho.com [veeprho.com]

- 16. aurigaresearch.com [aurigaresearch.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 19. Chemical Reaction Hazards Testing & Thermal Screening [sigma-hse.us]

- 20. Use of Accelerating Rate Calorimetry in Improving Process Safety of Reactive Chemicals | AIChE [aiche.org]

The Unseen Intermediate: A Technical Guide to 2-Chloro-5-nitrobenzenesulfinic Acid

Abstract

This technical guide delves into the history, synthesis, and chemical significance of 2-chloro-5-nitrobenzenesulfinic acid, a compound that, while not extensively documented in historical records, holds a logical place in the lineage of nitroaromatic sulfur chemistry. This document provides a reconstructed historical narrative of its likely discovery, detailed synthesis protocols for its precursors and the compound itself, and an exploration of its chemical properties and potential applications in modern research and drug development. By examining its well-documented sulfonic acid and sulfonyl chloride relatives, we can illuminate the path to this reactive intermediate and appreciate its potential utility.

A Reconstructed History: The Emergence of a Reactive Intermediate

The direct historical account of the discovery of 2-chloro-5-nitrobenzenesulfinic acid is not prominently featured in scientific literature. However, its existence and synthesis can be logically inferred from the well-documented chemistry of its precursors, particularly its corresponding sulfonyl chloride. The late 19th century was a period of intense exploration in aromatic chemistry, driven by the burgeoning dye industry. The synthesis of nitroaromatic compounds was a central theme of this era.

The story of 2-chloro-5-nitrobenzenesulfinic acid likely begins with the synthesis of its oxidized precursor, 2-chloro-5-nitrobenzenesulfonic acid. This is readily prepared by the sulfonation of 4-chloronitrobenzene, a common starting material during that period.

A pivotal moment in this inferred history is the first documented synthesis of 2-chloro-5-nitrobenzenesulfonyl chloride. While the original publication by P. Fischer in 1891 is not readily accessible, later patents and publications reference this work, suggesting the use of phosphorus pentachloride to convert the potassium salt of 2-chloro-5-nitrobenzenesulfonic acid to the sulfonyl chloride.

Given the established reactivity of sulfonyl chlorides, it is highly probable that 2-chloro-5-nitrobenzenesulfinic acid was first synthesized in the late 19th or early 20th century through the reduction of its corresponding sulfonyl chloride. Early methods for this transformation included the use of reducing agents like zinc dust or sodium sulfite. Therefore, while a specific "discoverer" of 2-chloro-5-nitrobenzenesulfinic acid may be lost to history, its synthesis was a logical and accessible step for chemists of that era.

Synthesis Trajectory: From Starting Material to Sulfinic Acid

The synthesis of 2-chloro-5-nitrobenzenesulfinic acid is a multi-step process that begins with the sulfonation of a readily available starting material. The following sections detail the established protocols for each stage of the synthesis.

Stage 1: Synthesis of 2-Chloro-5-nitrobenzenesulfonic Acid

The foundational step is the electrophilic aromatic substitution of 4-chloronitrobenzene.

Protocol:

-

Reaction Setup: In a fume hood, cautiously add 4-chloronitrobenzene to 65% oleum (fuming sulfuric acid) at a controlled temperature of 115°C.[1] The use of oleum provides a high concentration of sulfur trioxide, the active sulfonating agent.

-

Temperature Control: Meticulous temperature control is crucial to prevent runaway reactions and ensure the desired regioselectivity.

-

Work-up: After the reaction is complete, the mixture is carefully quenched by pouring it onto ice. The sodium salt of 2-chloro-5-nitrobenzenesulfonic acid is then isolated by salting out with sodium chloride.[1]

Table 1: Physical Properties of 2-Chloro-5-nitrobenzenesulfonic Acid

| Property | Value | Reference |

| Molecular Formula | C₆H₄ClNO₅S | [2] |

| Molecular Weight | 237.62 g/mol | [2] |

| Melting Point | 169°C (decomposes, as dihydrate) | [1] |

| Appearance | Tan solid | [1] |

Stage 2: Synthesis of 2-Chloro-5-nitrobenzenesulfonyl Chloride

The conversion of the sulfonic acid to the more reactive sulfonyl chloride is a key transformation.

This protocol is based on literature references to Fischer's 1891 work.

Protocol:

-

Salt Formation: The potassium salt of 2-chloro-5-nitrobenzenesulfonic acid is prepared by neutralization with a potassium base.

-

Chlorination: The dried potassium salt is then reacted with phosphorus pentachloride (PCl₅). The reaction is typically heated to drive it to completion.

-

Isolation: The product, 2-chloro-5-nitrobenzenesulfonyl chloride, is isolated from the reaction mixture, likely by extraction and crystallization.

Modern syntheses often employ thionyl chloride (SOCl₂) for a cleaner and more efficient conversion.

Protocol:

-

Reaction: 2-Chloro-5-nitrobenzenesulfonic acid is reacted with an excess of thionyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF).

-

Reflux: The reaction mixture is heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

Purification: The excess thionyl chloride is removed by distillation under reduced pressure, and the crude 2-chloro-5-nitrobenzenesulfonyl chloride is purified by crystallization.

Diagram 1: Synthesis Pathway of 2-Chloro-5-nitrobenzenesulfonyl Chloride

Caption: Synthesis of the sulfonyl chloride precursor.

Stage 3: Synthesis of 2-Chloro-5-nitrobenzenesulfinic Acid

The final step is the reduction of the sulfonyl chloride to the target sulfinic acid.

Protocol:

-

Reduction: 2-Chloro-5-nitrobenzenesulfonyl chloride is dissolved in a suitable solvent, such as ethanol or aqueous dioxane. A reducing agent, such as sodium sulfite (Na₂SO₃) or zinc dust, is then added portion-wise while monitoring the temperature.

-

Neutralization and Isolation: After the reduction is complete, the reaction mixture is acidified to precipitate the 2-chloro-5-nitrobenzenesulfinic acid. The solid product is then collected by filtration, washed with cold water, and dried.

Diagram 2: Reduction of Sulfonyl Chloride to Sulfinic Acid

Caption: Formation of the target sulfinic acid.

Chemical Properties and Reactivity

While specific experimental data for 2-chloro-5-nitrobenzenesulfinic acid is scarce, its reactivity can be predicted based on the functional groups present in the molecule.

-

Sulfinic Acid Group: This group is the most reactive site. It can be oxidized back to the sulfonic acid or reduced to the corresponding thiol. It can also undergo reactions with electrophiles and nucleophiles at the sulfur atom.

-

Nitro Group: The strongly electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, opening up a wide range of further chemical transformations.

-

Chloro Group: The chlorine atom is a potential site for nucleophilic aromatic substitution, particularly given the activating effect of the para-nitro group.

Potential Applications in Drug Discovery and Organic Synthesis

Although not a widely used commercial chemical, 2-chloro-5-nitrobenzenesulfinic acid and its derivatives hold potential in several areas of chemical research:

-

Intermediate in Synthesis: Its reactive nature makes it a potentially useful intermediate for the synthesis of more complex molecules. The sulfinic acid moiety can be converted into sulfones, sulfonamides, and sulfinates, which are important functional groups in many pharmaceuticals.

-

Building Block for Heterocyclic Chemistry: The presence of multiple reactive sites could allow for the construction of novel heterocyclic ring systems, which are common scaffolds in drug molecules.

-

Precursor to Biologically Active Molecules: The related 2-chloro-5-nitrobenzoic acid has been investigated for its antibacterial properties.[3] By analogy, derivatives of 2-chloro-5-nitrobenzenesulfinic acid could also exhibit interesting biological activities.

Conclusion

2-Chloro-5-nitrobenzenesulfinic acid represents a fascinating case of a chemical compound whose history is intertwined with the development of organic chemistry. While its own discovery may not be a celebrated event, its synthesis was a logical consequence of the advancements in aromatic and sulfur chemistry in the late 19th and early 20th centuries. This technical guide has provided a reconstructed history, detailed synthetic protocols, and an overview of the potential of this reactive intermediate. For researchers in organic synthesis and drug discovery, understanding the chemistry of such "unseen" intermediates can open doors to new synthetic strategies and novel molecular architectures.

References

-

ChemWhat. 2-CHLORO-5-NITROBENZENESULFONIC ACID CAS#: 96-73-1. Available from: [Link]

-

PubChem. Benzenesulfonic acid, 2-chloro-5-nitro-, sodium salt (1:1). Available from: [Link]

- Google Books. Berichte der Deutschen Chemischen Gesellschaft [etc.].

-

HathiTrust Digital Library. Catalog Record: Berichte der Deutschen Chemischen Gesellschaft. Available from: [Link]

-

Berichte der Deutschen Chemischen. Available from: [Link]

-

Stanford Libraries. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog. Available from: [Link]

-

NIST. 2-Chloro-5-nitrobenzene sulfonic acid. Available from: [Link]

-

The Online Books Page. Berichte der Deutschen Chemischen Gesellschaft archives. Available from: [Link]

- Google Patents. DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

- Google Patents. DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid ....

-

PrepChem.com. Preparation of 2-chloro-5-nitrobenzoic acid. Available from: [Link]

-

Patsnap. Production process of 2-chloro-5-nitrobenzoic acid - Eureka. Available from: [Link]

-

PharmaCompass.com. 2-Chloro-5-nitrobenzoicacid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

PubMed. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available from: [Link]

- Google Books. Berichte der Deutschen Chemischen Gesellschaft.

- Google Books. Berichte der Deutschen Chemischen Gesellschaft zu Berlin, Band 3.

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2,5-Diaminobenzenesulfonic Acid

Abstract

This document provides a detailed guide for the synthesis of 2,5-Diaminobenzenesulfonic Acid (CAS 88-45-9), a critical intermediate in the pharmaceutical and dye manufacturing industries.[1][2][3] Recognizing that the likely starting material for this transformation is 2-chloro-5-nitrobenzenesulfonic acid rather than its less common sulfinic acid analog, this guide outlines a robust, two-stage synthetic pathway. The process involves an initial high-pressure amination (ammonolysis) of 2-chloro-5-nitrobenzenesulfonic acid to yield 2-amino-5-nitrobenzenesulfonic acid, followed by a highly efficient reduction of the nitro group. We present the classic Béchamp reduction using iron in an acidic medium as the primary protocol due to its industrial scalability and cost-effectiveness. An alternative method using sodium dithionite is also provided for laboratory-scale applications requiring milder conditions. This note is intended for researchers, chemists, and process development professionals, offering in-depth protocols, mechanistic insights, and safety considerations.

Introduction and Scientific Rationale

2,5-Diaminobenzenesulfonic acid (2,5-DABSA) is a versatile aromatic compound featuring two amine groups and a sulfonic acid group.[2] This unique structure makes it an invaluable building block in the synthesis of various active pharmaceutical ingredients (APIs), azo dyes, and specialty polymers.[1][4][5] The production of high-purity 2,5-DABSA is therefore of significant industrial interest.

The synthetic route detailed herein begins with 2-chloro-5-nitrobenzenesulfonic acid, a readily available industrial chemical. The transformation into 2,5-DABSA necessitates two fundamental organic reactions:

-

Nucleophilic Aromatic Substitution (SNAr): The chloro group is displaced by an amino group via high-pressure ammonolysis. The electron-withdrawing effects of the nitro and sulfonic acid groups activate the aromatic ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack by ammonia.

-

Reduction of the Nitro Group: The nitro group of the resulting intermediate, 2-amino-5-nitrobenzenesulfonic acid, is reduced to a primary amine. This transformation is one of the most important in organic chemistry for producing anilines.[6]

Several methods exist for the reduction of aromatic nitro compounds. While catalytic hydrogenation is effective, it often requires specialized high-pressure equipment and the catalysts can be expensive and non-selective.[7][8][9] For industrial-scale synthesis, metal-acid systems are often preferred. The Béchamp reduction, which utilizes iron metal in a weakly acidic medium, is a time-tested, economical, and high-yielding method first used to produce aniline on a large scale.[6][10][11] The reaction is heterogeneous and involves the transfer of electrons from the iron surface to the nitro group.[12]

As an alternative for bench-scale synthesis, sodium dithionite (Na₂S₂O₄) offers a milder and highly efficient method for reducing nitroarenes.[13][14] It is compatible with aqueous solvent systems and avoids the use of strong acids and high temperatures, making it suitable for substrates with sensitive functional groups.[15][16]

Overall Synthetic Workflow

The conversion of 2-chloro-5-nitrobenzenesulfonic acid to 2,5-diaminobenzenesulfonic acid is achieved in two distinct stages, as illustrated below.

Caption: Two-stage synthesis of 2,5-diaminobenzenesulfonic acid.

Materials and Equipment

| Reagent/Material | CAS Number | Grade | Supplier |

| 2-Chloro-5-nitrobenzenesulfonic acid | 96-73-1 | Technical | Major Chemical Supplier |

| Aqueous Ammonia (28-30%) | 1336-21-6 | Reagent | Major Chemical Supplier |

| Iron Filings (Reduced) | 7439-89-6 | -40 mesh | Major Chemical Supplier |

| Hydrochloric Acid (37%) | 7647-01-0 | Reagent | Major Chemical Supplier |

| Sodium Dithionite (85-90%) | 7775-14-6 | Technical | Major Chemical Supplier |

| Sodium Hydroxide | 1310-73-2 | Reagent | Major Chemical Supplier |

| Deionized Water | 7732-18-5 | - | In-house |

| Equipment | |||

| High-Pressure Autoclave (e.g., Parr Reactor) | |||

| Three-Neck Round-Bottom Flask | |||

| Mechanical Stirrer | |||

| Reflux Condenser | |||

| Heating Mantle with Temperature Controller | |||

| Buchner Funnel and Flask | |||

| pH Meter or pH paper | |||

| Standard Laboratory Glassware |

Detailed Experimental Protocols

Protocol A: Amination of 2-Chloro-5-nitrobenzenesulfonic Acid

This procedure describes the conversion of the starting material to the key intermediate, 2-amino-5-nitrobenzenesulfonic acid, via high-pressure ammonolysis.[17]

-

Reactor Charging: In a suitable high-pressure autoclave reactor equipped with a mechanical stirrer, charge 2-chloro-5-nitrobenzenesulfonic acid (1.0 mol, 237.6 g).

-

Reagent Addition: Add aqueous ammonia (28-30%, ~10-15 molar equivalents) to the reactor. Causality Note: A large excess of ammonia is required to drive the reaction to completion and serve as the solvent.

-

Reaction Setup: Seal the autoclave according to the manufacturer's instructions. Begin stirring and ensure the system is leak-proof.

-

Heating and Pressurization: Heat the reactor to 150-170 °C. The internal pressure will rise due to the temperature and the vapor pressure of ammonia. Monitor the pressure to ensure it remains within the safe operating limits of the reactor.

-

Reaction Monitoring: Maintain the reaction at temperature and pressure for 6-8 hours. The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing via HPLC.

-

Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature. Carefully and slowly vent the excess ammonia pressure in a well-ventilated fume hood.

-

Product Isolation: Open the reactor and transfer the resulting slurry to a large beaker. Acidify the mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the product.

-

Filtration and Washing: Filter the yellow precipitate using a Buchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any unreacted starting material and ammonium salts.

-

Drying: Dry the product, 2-amino-5-nitrobenzenesulfonic acid, in a vacuum oven at 60-70 °C to a constant weight.

Protocol B1: Béchamp Reduction of 2-amino-5-nitrobenzenesulfonic Acid (Primary Method)

This protocol utilizes the classic Béchamp reduction, an industrially viable method for converting the nitro-intermediate to the final diamino product.[11][17][18]

-

Reaction Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add deionized water (approx. 10 mL per gram of starting material).

-

Reagent Charging: Add iron filings (3.0-4.0 molar equivalents) to the water. Add a small amount of concentrated hydrochloric acid (approx. 0.1 molar equivalents) to activate the iron surface. Causality Note: The acid etches the iron surface, removing any oxide layer and initiating the electrochemical process required for reduction.[12]

-

Heating: Heat the stirred suspension to 90-95 °C.

-

Substrate Addition: Slowly add the 2-amino-5-nitrobenzenesulfonic acid (1.0 mol, 218.2 g) from Protocol A in portions over 1-2 hours. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Maintain the reaction temperature at 95-100 °C for 3-5 hours after the addition is complete. The reaction progress can be monitored by TLC or HPLC until the starting material is fully consumed. The color of the reaction mixture will typically change from yellow/orange to a dark grey or black slurry.

-

Hot Filtration: While the mixture is still hot, add sodium carbonate or sodium hydroxide to make it slightly alkaline (pH 8-9). This precipitates iron hydroxides. Immediately filter the hot mixture through a bed of celite to remove the iron and iron oxide sludge. Causality Note: Hot filtration is crucial as the product has higher solubility at elevated temperatures, minimizing loss during this step.

-

Product Precipitation: Transfer the hot filtrate to a clean beaker and cool to room temperature, then further cool in an ice bath. Acidify the solution with hydrochloric acid to a pH of 3-4. The product, 2,5-diaminobenzenesulfonic acid, will precipitate as a crystalline solid.[3]

-

Isolation and Drying: Collect the product by filtration, wash with a small amount of cold water, and dry in a vacuum oven at 70-80 °C.

Protocol B2: Reduction using Sodium Dithionite (Alternative Method)

This protocol is a milder alternative suitable for laboratory-scale synthesis.[13][16][19]

-

Dissolution: In a round-bottom flask, dissolve 2-amino-5-nitrobenzenesulfonic acid (1.0 mol, 218.2 g) in an aqueous solution of sodium hydroxide (2.0 mol, 80 g in 1.5 L of water).

-

Reagent Addition: Heat the solution to 70-80 °C. In a separate beaker, prepare a solution of sodium dithionite (3.0-4.0 molar equivalents) in warm water. Add the sodium dithionite solution to the reaction mixture dropwise over 1-2 hours.

-

Reaction: Maintain the temperature for an additional 2-3 hours after the addition is complete. Monitor for the disappearance of the starting material by TLC.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. Acidify with hydrochloric acid to pH 3-4 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum.

Data Summary and Troubleshooting

| Parameter | Intermediate (2-Amino-5-nitrobenzenesulfonic acid) | Final Product (2,5-Diaminobenzenesulfonic acid) |

| Appearance | Yellow crystalline powder | Violet or off-white to light yellow crystalline solid[2][3] |

| Expected Yield | 85-95% | 90-97% (from intermediate)[18] |

| Purity (HPLC) | >98% | >99% |

| Solubility | Soluble in basic aqueous solutions | Soluble in water[18] |

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Incomplete Amination (Protocol A) | Insufficient temperature, pressure, or reaction time. | Ensure the reactor reaches and maintains the target temperature. Extend reaction time and monitor by HPLC. |

| Low Yield in Reduction (Protocol B1) | Inactive iron filings; Product loss during hot filtration. | Activate iron with a small amount of acid before adding the substrate. Ensure the filtration is performed quickly while the solution is hot. |

| Incomplete Reduction | Insufficient reducing agent (iron or dithionite); Low reaction temperature. | Add more reducing agent in portions. Ensure the reaction is maintained at the specified temperature. |

| Product Contamination with Iron | Inefficient filtration of iron sludge. | Use a filter aid like celite. Ensure the solution is sufficiently alkaline before filtration to fully precipitate iron hydroxides. |

Safety and Handling Precautions

-

General: All procedures should be conducted in a well-ventilated fume hood by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

2-Chloro-5-nitrobenzenesulfonic acid: Corrosive and an irritant. Avoid contact with skin and eyes. Handle as a hazardous substance.

-

Aqueous Ammonia: Corrosive and toxic upon inhalation. Handle with extreme care in a fume hood. The high-pressure amination step involves significant risk and must only be performed using a properly rated and maintained autoclave.

-

Acids (HCl): Highly corrosive. Handle with care and add slowly to aqueous solutions to control exothermic neutralization.

-

Sodium Dithionite: Can decompose upon contact with water and air, releasing toxic sulfur dioxide gas. It is also flammable. Store in a cool, dry place away from moisture and oxidizers.

-

Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Iron sludge may be considered hazardous waste depending on local regulations. Dispose of all chemical waste in accordance with institutional and local government guidelines.

References

-

Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Available at: [Link]

-

JoVE. (2023, April 30). Preparation of Amines: Reduction of Oximes and Nitro Compounds. Available at: [Link]

-

Frontiers in Chemistry. (2019, August 27). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

- Google Patents. (n.d.). US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor.

-

Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. Available at: [Link]

-

ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Available at: [Link]

-

Aragen Life Sciences. (2018, February 22). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Available at: [Link]

-

Wikipedia. (n.d.). Béchamp reduction. Available at: [Link]

-

Stack Exchange. (2017, September 12). Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid?. Available at: [Link]

-

Wordpress. (n.d.). Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite). Available at: [Link]

-

ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Available at: [Link]

-

IRINS. (n.d.). Experimental study of Bechamp process for nitrobenzene reduction to aniline. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 15). The Versatile Role of 2,5-Diaminobenzenesulfonic Acid in Chemical Industries. Available at: [Link]

-

PMC. (n.d.). Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex. Available at: [Link]

-

DTIC. (n.d.). Water Soluble, Conjugated Main Chain Azo Polymer: Synthesis and Characterization. Available at: [Link]

-

ResearchGate. (2018, November 16). Does the Bechamp reduction process of a nitro group with a metal in acidic media has a radical mechanism?. Available at: [Link]

-

RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. Available at: [Link]

-

SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Available at: [Link]

-

RSC Publishing. (2025, August 6). Iron–water mediated chemoselective reduction of nitroarenes in a ball mill. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of sulfonated homo‐ and co‐polyimides based on 2,4 and 2,5‐diaminobenzenesulfonic acid for proton exchange membranes. Available at: [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]

-

Semantic Scholar. (1977, May 24). The Reduction of Nitroarenes with Iron/Acetic Acid. Available at: [Link]

-

Semantic Scholar. (n.d.). 2,5-diaminobenzenesulfonic acid. Available at: [Link]

-

ResearchGate. (n.d.). Removal of 2-chloro-5-nitro-benzene sulfonate (compound I) by rhubarb.... Available at: [Link]

-

FAQ. (2024, September 21). What is 2,5-Diaminobenzenesulfonic acid and how is it used in the chemical industry?. Available at: [Link]

- Google Patents. (n.d.). DE2321332C2 - Process for the preparation of 2-nitro-5-chlorobenzenesulfonic acid ....

- Google Patents. (n.d.). DE3714611A1 - Process for the preparation of 2-chloro-5-nitrobenzenesulphonyl chloride.

-

MDPI. (2025, November 29). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link]

- Google Patents. (n.d.). JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 88-45-9: 2,5-Diaminobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 3. 2,5-Diaminobenzenesulfonic acid | 88-45-9 [chemicalbook.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. jove.com [jove.com]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. US2823235A - Hydrogenation of nitro compounds to amines and catalyst therefor - Google Patents [patents.google.com]

- 10. Béchamp reduction - Wikipedia [en.wikipedia.org]

- 11. d8.irins.org [d8.irins.org]

- 12. researchgate.net [researchgate.net]

- 13. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. aragen.com [aragen.com]

- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 17. Page loading... [guidechem.com]

- 18. guidechem.com [guidechem.com]

- 19. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]

Introduction: Navigating the Synthesis of a Key Dye and Pharmaceutical Intermediate

An Application Note on the Synthesis of 4-Chloro-3-nitrobenzenesulfonic Acid

4-Chloro-3-nitrobenzenesulfonic acid is a pivotal intermediate compound with significant applications in the manufacturing of dyes, particularly azo dyes, and as a versatile building block in the synthesis of pharmaceutical agents[1]. Its molecular structure, featuring chloro, nitro, and sulfonic acid groups, provides multiple reactive sites for creating complex organic molecules[1].

While the direct sulfonation of 4-chloronitrobenzene is a chemically logical approach to its synthesis, it presents considerable challenges due to the strong deactivating effects of both the nitro and chloro substituents on the aromatic ring. Consequently, the more prevalent and often higher-yielding industrial method involves the nitration of 4-chlorobenzenesulfonic acid[1][2].

This application note, designed for chemistry researchers and drug development professionals, provides comprehensive, step-by-step protocols for both synthetic routes. By presenting the direct sulfonation pathway alongside the industrially preferred nitration method, this guide offers a complete tactical overview, enabling scientists to select the most appropriate procedure based on available starting materials, reaction scale, and desired outcomes.

PART 1: Experimental Protocol for the Sulfonation of 4-Chloronitrobenzene

This protocol details the direct electrophilic aromatic substitution on 4-chloronitrobenzene. The success of this reaction hinges on using a potent sulfonating agent, such as fuming sulfuric acid (oleum), to overcome the deactivated nature of the substrate.

Reaction Scheme & Mechanism

The sulfonation of 4-chloronitrobenzene is an electrophilic aromatic substitution reaction. Fuming sulfuric acid contains sulfur trioxide (SO₃), a powerful electrophile[3]. The π-electron system of the benzene ring attacks the sulfur atom of SO₃[4]. The directing effects of the existing substituents guide the position of the incoming sulfonic acid group. The nitro group (-NO₂) is a strong deactivating meta-director, while the chloro group (-Cl) is a deactivating ortho, para-director. The incoming electrophile is predominantly directed to the C-3 position, which is meta to the nitro group and ortho to the chloro group.

Reaction: 4-Chloronitrobenzene + SO₃ (in H₂SO₄) → 4-Chloro-3-nitrobenzenesulfonic acid

Health & Safety Precautions

This procedure involves highly corrosive and toxic materials. A thorough risk assessment must be conducted before commencing any work.

-

Hazardous Chemicals :

-

4-Chloronitrobenzene : Toxic and an irritant. May be harmful if swallowed, inhaled, or absorbed through the skin[5].

-

Fuming Sulfuric Acid (Oleum) : Extremely corrosive. Causes severe skin and eye burns and respiratory tract irritation[6][7]. Reacts violently with water in a highly exothermic manner[8].

-

-

Personal Protective Equipment (PPE) : All operations must be performed inside a certified chemical fume hood[5][9]. Required PPE includes:

-

Emergency Preparedness : An eyewash station and safety shower must be immediately accessible[9]. Have an appropriate spill kit with a neutralizer (e.g., sodium bicarbonate) ready[6][7].

Materials & Apparatus

-

Chemicals :

-

4-Chloronitrobenzene

-

Fuming sulfuric acid (20% SO₃, Oleum)

-

Ice (from deionized water)

-

Sodium chloride (NaCl), saturated aqueous solution

-

Deionized water

-

-

Apparatus :

-

Three-neck round-bottom flask

-

Mechanical stirrer with a glass stirring rod and paddle

-

Thermometer with adapter

-

Dropping funnel

-

Heating mantle with a temperature controller

-

Ice bath

-

Büchner funnel and filtration flask

-

Beakers and graduated cylinders

-

Quantitative Data Summary

| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |

| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 157.56 | 0.1 | 1.0 | 15.76 g |

| Fuming Sulfuric Acid (20% SO₃) | H₂SO₄ + SO₃ | - | ~0.4 | ~4.0 | ~120 mL |

Step-by-Step Experimental Protocol

-

Reaction Setup : Assemble the three-neck flask with the mechanical stirrer, thermometer, and dropping funnel in a chemical fume hood. Ensure all glassware is dry.

-

Charge Reactor : Add 4-chloronitrobenzene (15.76 g, 0.1 mol) to the flask.

-

Addition of Sulfonating Agent : Slowly and carefully add fuming sulfuric acid (~120 mL) to the dropping funnel. Begin adding the fuming sulfuric acid dropwise to the stirred 4-chloronitrobenzene. Use an ice bath to maintain the initial reaction temperature below 30°C.

-

Heating the Reaction : After the addition is complete, remove the ice bath. Slowly heat the reaction mixture to 110-120°C using the heating mantle[12]. The temperature control is critical to ensure the reaction proceeds to completion without excessive side product formation.

-

Reaction Monitoring : Maintain the temperature and stirring for 3-4 hours[12]. The reaction progress can be monitored by taking a small aliquot, quenching it in water, and analyzing by HPLC to check for the disappearance of the starting material.

-

Work-up - Quenching : Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature. Prepare a large beaker with a stirred mixture of crushed ice and water (~800 g). Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and must be done cautiously to control the temperature rise.

-

Isolation - Salting Out : To the resulting acidic solution, slowly add a saturated sodium chloride solution while stirring. The sodium salt of 4-chloro-3-nitrobenzenesulfonic acid is less soluble and will precipitate out of the solution[2].

-

Filtration : Cool the slurry in an ice bath for 30-60 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold, saturated NaCl solution to remove residual acid.

-

Purification : The crude sodium salt can be purified by recrystallization. Dissolve the product in a minimum amount of hot deionized water, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals. If necessary, a second crop of crystals can be obtained by adding NaCl to the mother liquor[2].

-

Drying : Dry the purified crystals in a vacuum oven at 60-70°C to a constant weight.

Experimental Workflow Diagram

Caption: Workflow for the direct sulfonation of 4-chloronitrobenzene.

PART 2: Industrially Preferred Route - Nitration of 4-Chlorobenzenesulfonic Acid

This method is often favored due to more manageable reaction conditions and potentially higher yields. It involves first ensuring the synthesis or availability of the 4-chlorobenzenesulfonic acid starting material, which is then nitrated. The protocol below is adapted from established procedures[2].

Step-by-Step Experimental Protocol

-

Reaction Setup : In a flask equipped with a stirrer, thermometer, and dropping funnel, prepare a mixture of 100% sulfuric acid and oleum (20% SO₃) and cool it in an ice bath[2].

-

Preparation of Sulfonic Acid (if needed) : If starting from chlorobenzene, it is first sulfonated by adding it to the acid mixture and heating to ensure complete conversion to 4-chlorobenzenesulfonic acid[2].

-

Nitration : Cool the 4-chlorobenzenesulfonic acid mixture to 15-20°C. Slowly add fuming nitric acid (sp. gr. 1.52) dropwise, ensuring the temperature does not exceed 20°C[2].

-

Reaction Completion : After the addition, remove the cooling bath and continue stirring at room temperature for 3-4 hours. The product may begin to crystallize, forming a thick paste[2].

-

Isolation and Purification : The work-up is similar to the sulfonation protocol. The reaction mixture is stirred into a cooled, saturated salt solution to precipitate the sodium salt of 4-chloro-3-nitrobenzenesulfonic acid. The product is then filtered, washed, and recrystallized from hot water or dilute salt solution[2].

Characterization and Analysis

To confirm the identity and purity of the synthesized 4-chloro-3-nitrobenzenesulfonic acid, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC) : An effective method for assessing the purity of the final product and for monitoring the reaction's progress. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is suitable[13][14].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can confirm the structure of the final product by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.

-

Infrared (IR) Spectroscopy : IR analysis can identify the characteristic functional groups, such as the symmetric and asymmetric stretches of the sulfonate (-SO₃⁻) and nitro (-NO₂) groups, and C-Cl bonds[12].

References

- Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). Exploring the Synthesis and Applications of 4-Chloro-3-nitrobenzenesulfonic Acid.

- SIELC Technologies. (2018, February 16). Benzenesulfonyl chloride, 4-chloro-3-nitro-.

- University of California, Santa Barbara EH&S. (2012, December 14).

- CORECHEM Inc. Safe Handling Guide: Sulfuric Acid.

- Decachem. (2024, November 4). Oleum Safety Essentials: Protecting Workers and Ecosystems.

- Seymour, G. W., Salvin, V. S., & Jones, W. D. (1950). Preparation of 4-chloro-3-nitrobenzene sulfonyl chloride. U.S. Patent No. 2,511,547. Washington, DC: U.S.

- University of Michigan Environment, Health & Safety. Sulfuric Acid.

- BenchChem. (2025).

- PrepChem.com. Preparation of 4-chloro-3-nitrobenzenesulfonic acid.

- TCI Chemicals. (2018, October 3). SAFETY DATA SHEET - 4-Nitrobenzenesulfonyl Chloride.

- Pfaltz & Bauer. (2023, June 21).

- McMaster University. (2018, March 15). Standard Operating Procedure (SOP)

- International Agency for Research on Cancer. (1996). 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 65.

- Zhang, L., et al. (2011). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity.

- Chen, G., et al. (2012). A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. Green Chemistry, 14(5), 1355-1358.

- CDH Fine Chemical.

- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Benzenesulfonyl chloride, 4-nitro-.

- Doc Brown's Chemistry.

- CDH Fine Chemical.

- RSC Publishing. A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor.

- Guidechem. (2023, July 25). How to Synthesize 4-Chloro-3-nitrobenzoic Acid?.

- Chemistry LibreTexts. (2023, January 22).

- University of Calgary. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. prepchem.com [prepchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]

- 5. pfaltzandbauer.com [pfaltzandbauer.com]

- 6. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]

- 7. Oleum Safety Essentials: Protecting Workers and Ecosystems [decachem.com]

- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 9. ehs.umich.edu [ehs.umich.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. researchgate.net [researchgate.net]

- 13. Benzenesulfonyl chloride, 4-chloro-3-nitro- | SIELC Technologies [sielc.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Catalytic Architectures of 2-Chloro-5-nitrobenzenesulfinic Acid

This guide details the catalytic applications of 2-chloro-5-nitrobenzenesulfinic acid , a highly electron-deficient organosulfur compound. While often utilized as a stoichiometric reagent for sulfone synthesis, its unique electronic profile—defined by the synergistic electron-withdrawing effects of the nitro (-NO₂) and chloro (-Cl) groups—positions it as a potent Brønsted acid organocatalyst and a radical mediator for specific transformations.

Part 1: Executive Summary & Chemical Profile

2-Chloro-5-nitrobenzenesulfinic acid represents a specialized class of "electron-deficient" arenesulfinic acids. Unlike the parent benzenesulfinic acid (PhSO₂H), the presence of strong electron-withdrawing groups (EWGs) at the ortho and meta positions significantly alters its pKa and redox potential.

Key Catalytic Advantages[1]

-

Enhanced Brønsted Acidity: The 5-nitro and 2-chloro substituents stabilize the conjugate base (sulfinate anion) via inductive and resonance effects, lowering the pKa significantly below that of benzenesulfinic acid (pKa ≈ 1.2). This enables it to catalyze acid-sensitive condensations that weaker acids cannot.

-